3-(4-bromophenyl)-1,2,3,4-oxatriazol-3-ium-5-olate
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Overview
Description
3-(4-bromophenyl)-1,2,3,4-oxatriazol-3-ium-5-olate is a heterocyclic compound that contains a bromophenyl group attached to an oxatriazolium ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-bromophenyl)-1,2,3,4-oxatriazol-3-ium-5-olate typically involves the reaction of 4-bromophenylhydrazine with an appropriate oxalyl chloride derivative under controlled conditions. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent unwanted side reactions. The reaction mixture is then heated to facilitate the formation of the oxatriazolium ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
3-(4-bromophenyl)-1,2,3,4-oxatriazol-3-ium-5-olate can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom in the bromophenyl group can be substituted with other nucleophiles.
Oxidation and Reduction Reactions: The oxatriazolium ring can participate in redox reactions under appropriate conditions.
Cycloaddition Reactions: The compound can undergo cycloaddition reactions with other unsaturated molecules to form new heterocyclic structures.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. The reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation and Reduction Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate, and reducing agents like sodium borohydride, are used under controlled conditions.
Cycloaddition Reactions: These reactions often require catalysts such as transition metal complexes and are performed under elevated temperatures and pressures.
Major Products Formed
Substitution Reactions: Products include derivatives with different substituents on the phenyl ring.
Oxidation and Reduction Reactions: Products include various oxidized or reduced forms of the oxatriazolium ring.
Cycloaddition Reactions: Products include new heterocyclic compounds with extended ring systems.
Scientific Research Applications
3-(4-bromophenyl)-1,2,3,4-oxatriazol-3-ium-5-olate has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of 3-(4-bromophenyl)-1,2,3,4-oxatriazol-3-ium-5-olate involves its interaction with specific molecular targets. The bromophenyl group can interact with hydrophobic pockets in proteins, while the oxatriazolium ring can participate in hydrogen bonding and electrostatic interactions. These interactions can modulate the activity of enzymes or receptors, leading to the observed biological effects.
Comparison with Similar Compounds
Similar Compounds
3-(4-bromophenyl)-5-(4-hydroxyphenyl)isoxazole: This compound has a similar bromophenyl group but a different heterocyclic ring structure.
N-{4-[(4-bromophenyl)sulfonyl]benzoyl}-L-valine: This compound contains a bromophenyl group and is used in antimicrobial research.
Uniqueness
3-(4-bromophenyl)-1,2,3,4-oxatriazol-3-ium-5-olate is unique due to its oxatriazolium ring, which imparts distinct chemical reactivity and biological activity compared to other similar compounds
Properties
IUPAC Name |
3-(4-bromophenyl)oxatriazol-3-ium-5-olate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4BrN3O2/c8-5-1-3-6(4-2-5)11-9-7(12)13-10-11/h1-4H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HNKGNCIIXYRYKJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1[N+]2=NOC(=N2)[O-])Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4BrN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.03 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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